molecular formula C12H12ClF2NO B2407177 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide CAS No. 2411253-18-2

2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide

Cat. No. B2407177
CAS RN: 2411253-18-2
M. Wt: 259.68
InChI Key: WDGFPQIBOAEYJB-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide” is a chemical compound with the molecular formula C8H6ClF2NO . It has a molecular weight of 205.59 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a chlorine atom (Cl), two fluorine atoms (F2), a nitrogen atom (N), an oxygen atom (O), and eight carbon atoms (C8) along with six hydrogen atoms (H6) . The exact structure can be represented by the InChI code: 1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound has a density of 1.444g/cm3 . It has a boiling point of 327ºC at 760 mmHg . The melting point is between 110-112ºC . The compound is solid at room temperature .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315-H319-H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While there is limited information on this specific compound, similar compounds are often the subject of ongoing research in medicinal chemistry, with the aim of designing and developing new pharmaceutical compounds . This suggests potential future directions for research involving this compound.

properties

IUPAC Name

2-chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2NO/c1-7(2)12(16-11(17)6-13)8-3-4-9(14)10(15)5-8/h3-5,12H,1,6H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFPQIBOAEYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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